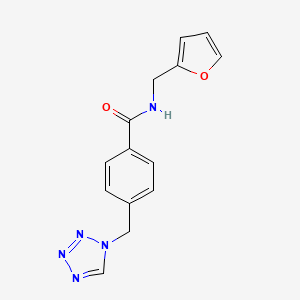![molecular formula C17H17ClN2O3 B4510979 3-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B4510979.png)
3-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}benzamide
説明
Synthesis Analysis
The synthesis of related benzamide derivatives often involves multi-step chemical processes, which may include acylation, chlorination, and condensation reactions. For example, compounds with similar structures have been synthesized through processes such as the Suzuki–Miyaura reaction, indicating the complexity and precision required in the synthesis of such compounds. The detailed synthesis routes can involve selective methylation, chlorination in acetic acid, and subsequent reactions with various agents to yield the desired product with high purity and specific functional groups (Standridge & Swigor, 1991).
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives, including compounds similar to 3-{[2-(4-Chloro-3-methylphenoxy)propanoyl]amino}benzamide, can be conducted using techniques such as X-ray diffraction and density functional theory (DFT) calculations. These analyses reveal the geometric parameters, bond lengths, angles, and the overall molecular conformation. For instance, a novel benzamide derivative's structure was examined, showing the molecule's crystallization in a specific system and the agreement between experimental and theoretical values, indicating the detailed molecular structure of such compounds (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, reflecting their reactivity and potential for further chemical modifications. These reactions can include aminocarbonylation, cyclization, and interactions with different chemical agents, leading to the formation of new compounds with diverse structures and properties. For example, a synthesis involving oxidative aminocarbonylation-cyclization demonstrated the capacity of similar structures to undergo complex reactions, yielding new derivatives with distinct characteristics (Gabriele et al., 2006).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystallinity, can significantly impact their application and functionality. These properties are determined by the compound's molecular structure, including the presence of specific functional groups and overall molecular geometry. Studies on related compounds have shown that they can possess unique physical properties, such as solubility in various organic solvents and specific crystalline structures, which are crucial for their potential applications (Yang, Jikei, & Kakimoto, 1999).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including acidity, basicity, reactivity towards various reagents, and stability, are essential for understanding their behavior in chemical reactions and potential applications. These properties are influenced by the compound's molecular structure, particularly the electron-donating or withdrawing nature of substituents attached to the benzamide core. Research into related compounds has provided insights into their reactivity, such as the ability to undergo deprotonation and participate in charge transfer mechanisms, which are critical for their chemical functionality (Younes et al., 2020).
特性
IUPAC Name |
3-[2-(4-chloro-3-methylphenoxy)propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-10-8-14(6-7-15(10)18)23-11(2)17(22)20-13-5-3-4-12(9-13)16(19)21/h3-9,11H,1-2H3,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMMNFQDFPJPGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NC2=CC=CC(=C2)C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1'-acetyl-7-[2-(4-benzyl-1-piperazinyl)-2-oxoethoxy]spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B4510897.png)
![1-(2-furylmethyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4510910.png)
![5-(benzyloxy)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole](/img/structure/B4510917.png)
![4-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-1-(4-methoxyphenyl)-2-pyrrolidinone](/img/structure/B4510918.png)

![1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B4510928.png)
![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B4510930.png)
![2-chloro-N-[2-(tetrahydro-2-furanyl)-1H-benzimidazol-6-yl]benzamide](/img/structure/B4510945.png)
![4-fluoro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4510950.png)

![N-cyclooctyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-3-piperidinecarboxamide](/img/structure/B4510971.png)
![2-{[4-(phenylacetyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4510991.png)
![N-[3-(aminocarbonyl)-2-methylphenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4511005.png)
![6-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4511011.png)